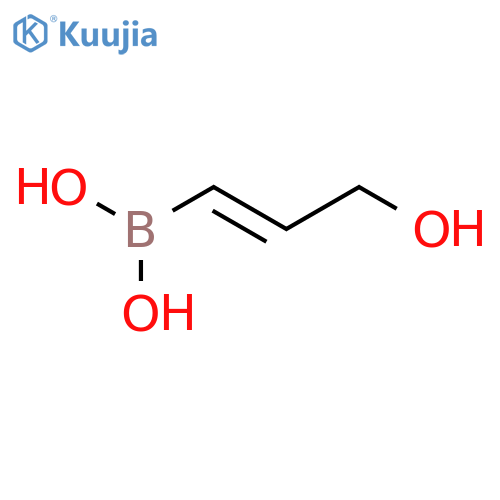

Cas no 185909-51-7 (B-(1E)-3-Hydroxy-1-propen-1-ylboronic Acid)

B-(1E)-3-Hydroxy-1-propen-1-ylboronic Acid 化学的及び物理的性質

名前と識別子

-

- B-(1E)-3-Hydroxy-1-propen-1-ylboronic Acid

- B-[(1E)-3-Hydroxy-1-propen-1-yl]boronic Acid

- EN300-7585078

- SCHEMBL6977352

- [(1E)-3-hydroxyprop-1-en-1-yl]boronic acid

- 185909-51-7

- (3-Hydroxyprop-1-en-1-yl)boronic acid

- 275387-46-7

- (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid

- [(E)-3-hydroxyprop-1-enyl]boronic Acid

- 3-Hydroxy-1-propenylboronic acid

- DTXSID60448666

-

- インチ: InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2/b2-1+

- InChIKey: VKTVCKMJDVZYSO-OWOJBTEDSA-N

計算された属性

- せいみつぶんしりょう: 102.0488242Da

- どういたいしつりょう: 102.0488242Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 61.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7Ų

B-(1E)-3-Hydroxy-1-propen-1-ylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H762870-1mg |

B-[(1E)-3-Hydroxy-1-propen-1-yl]boronic Acid |

185909-51-7 | 1mg |

$190.00 | 2023-05-18 | ||

| Enamine | EN300-7585078-2.5g |

[(1E)-3-hydroxyprop-1-en-1-yl]boronic acid |

185909-51-7 | 95% | 2.5g |

$1623.0 | 2024-05-23 | |

| Enamine | EN300-7585078-0.1g |

[(1E)-3-hydroxyprop-1-en-1-yl]boronic acid |

185909-51-7 | 95% | 0.1g |

$729.0 | 2024-05-23 | |

| Enamine | EN300-7585078-0.05g |

[(1E)-3-hydroxyprop-1-en-1-yl]boronic acid |

185909-51-7 | 95% | 0.05g |

$695.0 | 2024-05-23 | |

| Enamine | EN300-7585078-5.0g |

[(1E)-3-hydroxyprop-1-en-1-yl]boronic acid |

185909-51-7 | 95% | 5.0g |

$2401.0 | 2024-05-23 | |

| TRC | H762870-10mg |

B-[(1E)-3-Hydroxy-1-propen-1-yl]boronic Acid |

185909-51-7 | 10mg |

$1499.00 | 2023-05-18 | ||

| Enamine | EN300-7585078-10.0g |

[(1E)-3-hydroxyprop-1-en-1-yl]boronic acid |

185909-51-7 | 95% | 10.0g |

$3561.0 | 2024-05-23 | |

| Enamine | EN300-7585078-0.25g |

[(1E)-3-hydroxyprop-1-en-1-yl]boronic acid |

185909-51-7 | 95% | 0.25g |

$762.0 | 2024-05-23 | |

| Enamine | EN300-7585078-0.5g |

[(1E)-3-hydroxyprop-1-en-1-yl]boronic acid |

185909-51-7 | 95% | 0.5g |

$795.0 | 2024-05-23 | |

| TRC | H762870-5mg |

B-[(1E)-3-Hydroxy-1-propen-1-yl]boronic Acid |

185909-51-7 | 5mg |

$ 800.00 | 2023-09-07 |

B-(1E)-3-Hydroxy-1-propen-1-ylboronic Acid 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

B-(1E)-3-Hydroxy-1-propen-1-ylboronic Acidに関する追加情報

B-(1E)-3-Hydroxy-1-propen-1-ylboronic Acid: A Comprehensive Overview

B-(1E)-3-Hydroxy-1-propen-1-ylboronic acid, with the CAS number 185909-51-7, is a unique compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its hydroxyl and boronic acid functionalities, which make it highly versatile for various applications. The (E)-configuration of the double bond in its structure plays a crucial role in determining its reactivity and selectivity in chemical reactions.

Recent studies have highlighted the importance of B-(1E)-3-hydroxy-1-propen-1-ylboronic acid in the synthesis of advanced materials. Its ability to undergo Suzuki-Miyaura coupling reactions has been extensively explored, making it a valuable precursor for constructing complex organic frameworks. Researchers have demonstrated that this compound can be effectively utilized in the synthesis of functional polymers, which exhibit enhanced mechanical and thermal properties.

The synthesis of B-(1E)-3-hydroxy-1-propen-1-ylboronic acid involves a multi-step process that includes the oxidation of an appropriate starting material followed by selective boronation. This process requires precise control over reaction conditions to ensure high yields and optimal product quality. The development of efficient synthetic routes has been a focal point for chemists aiming to scale up production for industrial applications.

In terms of physical properties, B-(1E)-3-hydroxy-1-propen-1-ylboronic acid exhibits a melting point of approximately 95°C and a boiling point around 240°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which facilitates its handling during chemical transformations. The compound's stability under various environmental conditions has also been studied, with results indicating that it remains stable under normal storage conditions.

One of the most promising applications of B-(1E)-3-hydroxy-1-propen-1-ylboronic acid is in the field of drug discovery. Its ability to act as a bioisostere in medicinal chemistry has been explored, with researchers investigating its potential as a lead compound for developing novel therapeutic agents. Recent findings suggest that this compound could serve as a scaffold for designing drugs targeting specific biological pathways, such as those involved in inflammation and cancer.

Moreover, B-(1E)-3-hydroxy-1-propen-1-yllboronic acid has found applications in the synthesis of advanced materials for energy storage devices. Its incorporation into polymer electrolytes has been shown to improve ionic conductivity and mechanical stability, making it a candidate for next-generation lithium-ion batteries. This application underscores its potential impact on renewable energy technologies.

The environmental impact of B-(1E)-3-hydroxy-1-propen-1-yllboronic acid has also been assessed, with studies indicating that it biodegrades efficiently under aerobic conditions. This makes it an eco-friendly choice for industries seeking sustainable chemical solutions. Regulatory compliance and safety assessments have been conducted to ensure its safe handling and disposal, aligning with global standards for chemical management.

In conclusion, B-(1E)-3-hydroxy-1-propen-l-yllboronic acid (CAS No: 185909-l-l7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials, this compound is poised to play an even more significant role in shaping future advancements in chemistry and materials science.

185909-51-7 (B-(1E)-3-Hydroxy-1-propen-1-ylboronic Acid) 関連製品

- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)

- 1160800-39-4(6-oxa-9-azaspiro[3.6]decane)

- 1004644-53-4(2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)

- 2138523-36-9(tert-butyl 3-(2-cyclopropylpropoxy)-3-(iodomethyl)piperidine-1-carboxylate)

- 1806626-83-4(Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)

- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)

- 1017778-40-3(3'-Ethoxy-2',4'-difluoroacetophenone)

- 1396890-46-2((2E)-3-(2-chlorophenyl)-1-4-(2-hydroxypropyl)piperazin-1-ylprop-2-en-1-one hydrochloride)

- 1805045-98-0(5-Amino-4-bromo-3-(bromomethyl)-2-(difluoromethyl)pyridine)

- 108132-58-7(Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-)